Hexapeptide-10

Catalog No.
S529906
CAS No.
146439-94-3
M.F
C28H53N7O8
M. Wt
615.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexapeptide-10

CAS Number

146439-94-3

Product Name

Hexapeptide-10

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

OFGVZFQUFJYSGS-CPDXTSBQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hexapeptide-10; Hexapeptide 10; Serilesine;

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

The exact mass of the compound Hexapeptide-10 is 615.3956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hexapeptide-10 (CAS: 146439-94-3), commonly referred to by its sequence SIKVAV or the trade name Serilesine, is a synthetic hexapeptide derived from the α1-chain of laminin. In industrial and laboratory procurement, it is primarily selected for its potent ability to promote cell adhesion, migration, and functional differentiation. Unlike full-length extracellular matrix (ECM) proteins, which are highly unstable and difficult to scale, Hexapeptide-10 offers a highly stable, processable, and easily grafted alternative for biomaterial functionalization and advanced cosmeceutical formulations [1]. Its primary mechanism involves binding to specific cellular integrins (such as α6-integrin) to stimulate the synthesis of laminin-5, making it a critical raw material for dermal-epidermal junction (DEJ) restructuring and targeted tissue engineering [2].

Substituting Hexapeptide-10 with more generic cell-adhesion peptides or common anti-aging compounds often results in functional failure in downstream applications. For instance, while ubiquitous RGD (Arginine-Glycine-Aspartic Acid) peptides successfully promote basic cell attachment, they fail to induce the specific neurite outgrowth, endothelial tubulogenesis, or myoblast differentiation required in advanced tissue engineering, and can even inhibit key differentiation markers [1]. In the cosmeceutical sector, substituting Hexapeptide-10 with widely used alternatives like Acetyl Hexapeptide-8 (Argireline) fundamentally alters the product's value proposition; Argireline acts solely as a topical muscle relaxant via neurotransmitter inhibition, entirely lacking Hexapeptide-10's capacity to physically redensify the dermal-epidermal junction through de novo laminin-5 and integrin synthesis [2]. Furthermore, attempting to use full-length native laminin introduces severe stability, cost, and immunogenicity bottlenecks that the synthetic hexapeptide bypasses [3].

Higher Grafting Efficiency on Polymeric Scaffolds

When functionalizing Poly-L-lactide (PLLA) films for tissue engineering, Hexapeptide-10 (SIKVAV) demonstrates significantly higher reaction efficiency compared to standard RGD peptides. X-ray photoelectron spectroscopy (XPS) analysis of nitrogen incorporation reveals a 5.6% grafting efficiency for SIKVAV, compared to only 1.5% for RGD under identical conditions [1].

Evidence DimensionPeptide grafting efficiency (nitrogen incorporation)
Target Compound Data5.6% efficiency (SIKVAV)
Comparator Or Baseline1.5% efficiency (RGD peptide)
Quantified Difference3.7-fold higher grafting efficiency
ConditionsSurface modification of PLLA films

Higher grafting efficiency reduces peptide waste and lowers the cost of manufacturing functionalized biomaterials at scale.

Induction of Functional Differentiation Over Simple Cell Adhesion

While generic RGD peptides are commonly procured for cell adhesion, they often fail to induce functional tissue differentiation and can even inhibit it. In myoblast culture models, Hexapeptide-10 (SIKVAV) strongly upregulates myogenin expression (a key differentiation marker) after 48 to 72 hours, whereas RGD peptides actively inhibit myogenin expression [1].

Evidence DimensionMyogenin expression (differentiation marker)
Target Compound DataStrong active upregulation at 48-72 hours
Comparator Or BaselineRGD peptide (strong inhibition of expression)
Quantified DifferenceComplete reversal from inhibition (RGD) to active upregulation (SIKVAV)
ConditionsC2C12 myoblast culture on peptide-grafted PLLA

Essential for buyers engineering functional tissues (muscle, nerve, endothelium) where simple cell attachment is insufficient for therapeutic success.

Accelerated Diabetic Wound Healing and Keratinocyte Proliferation

In models of impaired healing, such as diabetic wounds, Hexapeptide-10 (SIKVAV) actively drives tissue repair where baseline treatments fail. SIKVAV-modified chitosan hydrogels significantly upregulate the TGF-β1/Smad3 signaling pathway, leading to a marked, statistically significant acceleration in keratinocyte proliferation (measured via K6 expression) and collagen synthesis compared to unmodified chitosan hydrogels alone[1].

Evidence DimensionKeratinocyte proliferation (K6 optical density)
Target Compound DataAccelerated closure with high K6 expression
Comparator Or BaselineUnmodified chitosan hydrogel (delayed closure, low K6)
Quantified DifferenceStatistically significant increase in K6 expression at days 5, 7, and 14
ConditionsIn vivo diabetic mouse skin wound model

Justifies the procurement of Hexapeptide-10 as a functional API for advanced medical devices and hydrogels targeting chronic, hard-to-heal wounds.

Targeted Dermal-Epidermal Junction (DEJ) Restructuring vs. Neurotransmitter Inhibitors

In the procurement of anti-aging peptides, Hexapeptide-10 offers a distinct mechanism from common alternatives like Acetyl Hexapeptide-8 (Argireline). While Argireline merely inhibits acetylcholine release to temporarily reduce expression wrinkles, Hexapeptide-10 structurally restores the Dermal-Epidermal Junction (DEJ) by actively stimulating the synthesis of laminin-5 and α6-integrin [1].

Evidence DimensionPrimary mechanism of action
Target Compound DataStimulates Laminin-5 and α6-integrin synthesis (structural restoration)
Comparator Or BaselineAcetyl Hexapeptide-8 (neurotransmitter inhibition only)
Quantified DifferenceStructural ECM synthesis vs. transient muscular relaxation
ConditionsTopical cosmeceutical formulations

Enables formulators to create products that address intrinsic skin sagging and structural aging, rather than just superficial expression lines.

Bioactive Hydrogels for Neural and Muscular Tissue Engineering

Due to its 3.7-fold higher grafting efficiency and its ability to upregulate myogenin expression, Hexapeptide-10 is a highly suitable peptide for functionalizing PLLA and PEGDA scaffolds. It is specifically procured when the engineering goal requires active neurite outgrowth or myoblast differentiation, rather than the simple cell adhesion provided by RGD peptides [1].

Advanced Wound Care for Chronic and Diabetic Ulcers

Hexapeptide-10 is integrated into chitosan and dextran hydrogels to treat impaired healing environments. By significantly upregulating the TGF-β1/Smad3 pathway and accelerating keratinocyte proliferation, it is a highly effective choice for medical devices targeting diabetic foot ulcers and severe post-surgical wounds [2].

Structural Anti-Aging and Dermal Redensification Formulations

In the premium cosmeceutical sector, Hexapeptide-10 is selected to formulate dermal redensifying creams and serums. Unlike Botox-mimicking peptides that only target expression lines, Hexapeptide-10 is used to actively combat intrinsic skin sagging by restoring the structural integrity of the dermal-epidermal junction through laminin-5 synthesis [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

9

Exact Mass

615.39556167 Da

Monoisotopic Mass

615.39556167 Da

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9RS1K7T9I

Sequence

SIKVAV

Wikipedia

Hexapeptide-10

Dates

Last modified: 08-15-2023
1: Sklirou AD, Ralli M, Dominguez M, Papassideri I, Skaltsounis AL, Trougakos IP. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts. Redox Biol. 2015 Aug;5:205-15. doi: 10.1016/j.redox.2015.04.010. Epub 2015 Apr 29. PubMed PMID: 25974626; PubMed Central PMCID: PMC4434199.
2: Kraeling ME, Zhou W, Wang P, Ogunsola OA. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation. Cutan Ocul Toxicol. 2015 Mar;34(1):46-52. doi: 10.3109/15569527.2014.894521. Epub 2014 Apr 22. PubMed PMID: 24754410.
3: Hoppel M, Reznicek G, Kählig H, Kotisch H, Resch GP, Valenta C. Topical delivery of acetyl hexapeptide-8 from different emulsions: influence of emulsion composition and internal structure. Eur J Pharm Sci. 2015 Feb 20;68:27-35. doi: 10.1016/j.ejps.2014.12.006. Epub 2014 Dec 9. PubMed PMID: 25497319.
4: Chang Q, Zhang L, He C, Zhang B, Zhang J, Liu B, Zeng N, Zhu Z. HOXB9 induction of mesenchymal-to-epithelial transition in gastric carcinoma is negatively regulated by its hexapeptide motif. Oncotarget. 2015 Dec 15;6(40):42838-53. doi: 10.18632/oncotarget.5814. PubMed PMID: 26536658; PubMed Central PMCID: PMC4767475.
5: Biswas A, Kurkute P, Saleem S, Jana B, Mohapatra S, Mondal P, Adak A, Ghosh S, Saha A, Bhunia D, Biswas SC, Ghosh S. Novel hexapeptide interacts with tubulin and microtubules, inhibits Aβ fibrillation, and shows significant neuroprotection. ACS Chem Neurosci. 2015 Aug 19;6(8):1309-16. doi: 10.1021/acschemneuro.5b00149. Epub 2015 Jul 9. PubMed PMID: 26147391.
6: Yoshida M, Sekioka N, Izumikawa M, Kozone I, Takagi M, Shin-Ya K, Doi T. Total synthesis and structure elucidation of JBIR-39: a linear hexapeptide possessing piperazic acid and γ-hydroxypiperazic acid residues. Chemistry. 2015 Feb 9;21(7):3031-41. doi: 10.1002/chem.201406020. Epub 2014 Dec 18. PubMed PMID: 25524716.
7: Lin WJ, Kao LT. Cytotoxic enhancement of hexapeptide-conjugated micelles in EGFR high-expressed cancer cells. Expert Opin Drug Deliv. 2014 Oct;11(10):1537-50. doi: 10.1517/17425247.2014.930433. Epub 2014 Jun 20. PubMed PMID: 24950257.
8: Borrelli A, Schiattarella A, Mancini R, Pica A, Pollio ML, Ruggiero MG, Bonelli P, De Luca V, Tuccillo FM, Capasso C, Gori E, Sanseverino M, Carpentieri A, Birolo L, Pucci P, Rommelaere J, Mancini A. A new hexapeptide from the leader peptide of rMnSOD enters cells through the oestrogen receptor to deliver therapeutic molecules. Sci Rep. 2016 Jan 4;6:18691. doi: 10.1038/srep18691. PubMed PMID: 26725847; PubMed Central PMCID: PMC4698655.
9: Takayama K, Mori K, Sohma Y, Taketa K, Taguchi A, Yakushiji F, Minamino N, Miyazato M, Kangawa K, Hayashi Y. Discovery of potent hexapeptide agonists to human neuromedin u receptor 1 and identification of their serum metabolites. ACS Med Chem Lett. 2015 Jan 28;6(3):302-7. doi: 10.1021/ml500494j. eCollection 2015 Mar 12. PubMed PMID: 25815150; PubMed Central PMCID: PMC4360155.
10: dos Santos GP, da Silva BF, Garrido SS, Mascini M, Yamanaka H. Design, synthesis and characterization of a hexapeptide bio-inspired by acetylcholinesterase and its interaction with pesticide dichlorvos. Analyst. 2014 Jan 7;139(1):273-9. doi: 10.1039/c3an01498c. Epub 2013 Nov 13. PubMed PMID: 24223422.
11: Niggemann J, Bozko P, Bruns N, Wodtke A, Gieseler MT, Thomas K, Jahns C, Nimtz M, Reupke I, Brüser T, Auling G, Malek N, Kalesse M. Baceridin, a cyclic hexapeptide from an epiphytic bacillus strain, inhibits the proteasome. Chembiochem. 2014 May 5;15(7):1021-9. doi: 10.1002/cbic.201300778. Epub 2014 Apr 1. PubMed PMID: 24692199.
12: Scheinpflug K, Krylova O, Nikolenko H, Thurm C, Dathe M. Evidence for a novel mechanism of antimicrobial action of a cyclic R-,W-rich hexapeptide. PLoS One. 2015 Apr 15;10(4):e0125056. doi: 10.1371/journal.pone.0125056. eCollection 2015. PubMed PMID: 25875357; PubMed Central PMCID: PMC4398456.
13: Blanes-Mira C, Clemente J, Jodas G, Gil A, Fernández-Ballester G, Ponsati B, Gutierrez L, Pérez-Payá E, Ferrer-Montiel A. A synthetic hexapeptide (Argireline) with antiwrinkle activity. Int J Cosmet Sci. 2002 Oct;24(5):303-10. doi: 10.1046/j.1467-2494.2002.00153.x. PubMed PMID: 18498523.
14: Qiao Y, Zhang M, Liang Y, Zheng J, Liang G. A computational study of self-assembled hexapeptide inhibitors against amyloid-β (Aβ) aggregation. Phys Chem Chem Phys. 2016 Dec 21;19(1):155-166. doi: 10.1039/c6cp07341g. PubMed PMID: 27929168.
15: Olejnik A, Nowak I, Eitner K, Schroeder G. Determination of Hexapeptide ALA-ASP-LEU-LYS-PRO-THR by MALDI MS. Int J Pept Res Ther. 2013;19:217-224. Epub 2012 Nov 25. PubMed PMID: 23926447; PubMed Central PMCID: PMC3726931.
16: Lamping M, Grell Y, Geyer A. Synthesis and conformational analysis of an expanded cyclic ketoxime-hexapeptide. J Pept Sci. 2016 Apr;22(4):228-35. doi: 10.1002/psc.2873. PubMed PMID: 27028207.
17: Schmartz PC, Zerbe K, Abou-Hadeed K, Robinson JA. Bis-chlorination of a hexapeptide-PCP conjugate by the halogenase involved in vancomycin biosynthesis. Org Biomol Chem. 2014 Aug 14;12(30):5574-7. doi: 10.1039/c4ob00474d. Epub 2014 Apr 23. PubMed PMID: 24756572.
18: Lungu C, Considine E, Zahir S, Ponsati B, Arrastia S, Hallett M. Pilot study of topical acetyl hexapeptide-8 in the treatment for blepharospasm in patients receiving botulinum toxin therapy. Eur J Neurol. 2013 Mar;20(3):515-8. doi: 10.1111/ene.12009. Epub 2012 Nov 12. PubMed PMID: 23146065; PubMed Central PMCID: PMC4747634.
19: Lara C, Reynolds NP, Berryman JT, Xu A, Zhang A, Mezzenga R. ILQINS hexapeptide, identified in lysozyme left-handed helical ribbons and nanotubes, forms right-handed helical ribbons and crystals. J Am Chem Soc. 2014 Mar 26;136(12):4732-9. doi: 10.1021/ja500445z. Epub 2014 Mar 14. PubMed PMID: 24580564.
20: Bianchi A, Giorgi C, Ruzza P, Toniolo C, Milner-White EJ. A synthetic hexapeptide designed to resemble a proteinaceous P-loop nest is shown to bind inorganic phosphate. Proteins. 2012 May;80(5):1418-24. doi: 10.1002/prot.24038. Epub 2012 Mar 1. PubMed PMID: 22275093.

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